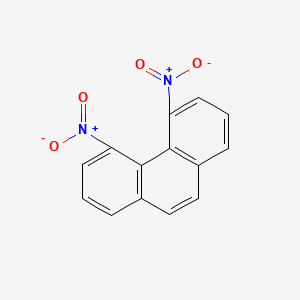

4,5-Dinitrophenanthrene

Description

Properties

CAS No. |

63285-39-2 |

|---|---|

Molecular Formula |

C14H8N2O4 |

Molecular Weight |

268.22 g/mol |

IUPAC Name |

4,5-dinitrophenanthrene |

InChI |

InChI=1S/C14H8N2O4/c17-15(18)11-5-1-3-9-7-8-10-4-2-6-12(16(19)20)14(10)13(9)11/h1-8H |

InChI Key |

OTJHKVVKOBFLQP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])C3=C(C=CC=C3[N+](=O)[O-])C=C2 |

Origin of Product |

United States |

Foundational & Exploratory

Spectroscopic Properties of 4,5-Dinitrophenanthrene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic properties of 4,5-dinitrophenanthrene, a molecule of interest in various fields of chemical research. Due to the limited availability of published experimental data for this specific compound, this document focuses on predicting its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectral characteristics based on data from analogous compounds. Detailed, standardized experimental protocols for obtaining these spectra are also presented to guide researchers in their own characterization efforts. This guide is intended to serve as a valuable resource for scientists and professionals engaged in the synthesis, characterization, and application of nitrated polycyclic aromatic hydrocarbons.

Introduction

This compound is a nitrated polycyclic aromatic hydrocarbon (PAH). The introduction of nitro groups to the phenanthrene core is expected to significantly influence its electronic and steric properties, making it a compound of interest for materials science and medicinal chemistry. A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and for elucidating its structure-property relationships. This guide provides a detailed prediction of its spectroscopic characteristics and the methodologies to verify them experimentally.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally related compounds, including phenanthrene and various dinitro-aromatic systems.

Predicted ¹H NMR Data

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ 8.8 - 9.0 | d | ~ 8.0 | H-3, H-6 |

| ~ 8.0 - 8.2 | d | ~ 8.0 | H-1, H-8 |

| ~ 7.8 - 7.9 | t | ~ 8.0 | H-2, H-7 |

| ~ 7.6 - 7.7 | s | H-9, H-10 |

Note: The chemical shifts are predicted to be downfield compared to unsubstituted phenanthrene due to the electron-withdrawing effect of the nitro groups.

Predicted ¹³C NMR Data

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~ 148 - 150 | C-4, C-5 |

| ~ 132 - 134 | C-4a, C-4b |

| ~ 130 - 132 | C-8a, C-10a |

| ~ 128 - 130 | C-1, C-8 |

| ~ 126 - 128 | C-3, C-6 |

| ~ 124 - 126 | C-2, C-7 |

| ~ 122 - 124 | C-9, C-10 |

Note: The carbons bearing the nitro groups (C-4 and C-5) are expected to be the most deshielded.

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | C-H aromatic stretching |

| ~ 1600 - 1580 | Medium | C=C aromatic stretching |

| ~ 1550 - 1500 | Strong | Asymmetric NO₂ stretching |

| ~ 1350 - 1300 | Strong | Symmetric NO₂ stretching |

| ~ 850 - 750 | Strong | C-H aromatic out-of-plane bending |

| ~ 750 - 650 | Medium | C-N stretching |

Note: The strong absorptions corresponding to the nitro group stretching vibrations are characteristic features.

Predicted UV-Vis Absorption Data

Solvent: Ethanol

| λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Transition |

| ~ 250 - 260 | High | π → π |

| ~ 300 - 320 | Medium | π → π |

| ~ 350 - 380 | Low | n → π* |

Note: The introduction of nitro groups is expected to cause a bathochromic (red) shift in the absorption maxima compared to phenanthrene. The n → π transition is due to the non-bonding electrons of the oxygen atoms in the nitro groups.*

Experimental Protocols

The following are detailed methodologies for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of the synthesized this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Cap the NMR tube and gently invert to ensure complete dissolution.

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the CDCl₃ solvent.

-

Acquire a one-pulse ¹H NMR spectrum with a 90° pulse angle.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a relaxation delay of 5 seconds to ensure full relaxation of the protons.

-

Acquire at least 16 scans for a good signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum to the TMS peak at 0 ppm.

¹³C NMR Acquisition:

-

Use the same sample prepared for ¹H NMR.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a relaxation delay of 2 seconds.

-

Acquire a sufficient number of scans (typically several thousand) to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol.

-

Record a background spectrum of the empty ATR accessory.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Record the sample spectrum.

Data Acquisition and Processing:

-

Collect the spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add at least 32 scans to improve the signal-to-noise ratio.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions within the molecule.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

-

Prepare a stock solution of this compound in a UV-grade solvent (e.g., ethanol or acetonitrile) of a known concentration (e.g., 1 x 10⁻³ M).

-

From the stock solution, prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5. A typical concentration for measurement is around 1 x 10⁻⁵ M.

-

Use a quartz cuvette with a 1 cm path length.

-

Fill one cuvette with the pure solvent to be used as a reference (blank).

-

Fill a second cuvette with the sample solution.

Data Acquisition:

-

Place the reference and sample cuvettes in the spectrophotometer.

-

Record a baseline spectrum with the solvent-filled cuvette in both beams.

-

Acquire the absorption spectrum of the sample from approximately 200 to 600 nm.

-

Identify the wavelength of maximum absorbance (λmax) for each electronic transition.

-

If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic characterization of a novel compound like this compound.

Caption: Synthesis and Characterization Workflow.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic properties of this compound. While the presented data is predictive, it offers valuable insights for researchers working with this molecule. The detailed experimental protocols serve as a practical guide for the empirical validation of these predictions. The successful synthesis and thorough spectroscopic characterization of this compound will be a crucial step in unlocking its potential applications in various scientific and industrial domains.

Unraveling the Elusive Structure of 4,5-Dinitrophenanthrene: A Technical Guide for Researchers

A comprehensive analysis of the anticipated structural characteristics and a proposed experimental roadmap for the synthesis and crystallographic determination of 4,5-dinitrophenanthrene are presented in this technical guide. Addressed to researchers, scientists, and professionals in drug development, this document navigates the current knowledge gap surrounding this specific molecule by leveraging data from analogous compounds and established chemical principles.

Despite extensive searches of chemical and crystallographic databases, no experimental crystal structure data for this compound is publicly available. This absence of empirical data necessitates a theoretical and comparative approach to understanding its molecular architecture. This guide, therefore, aims to provide a foundational understanding of the expected structural features of this compound, propose a viable synthetic route, and outline a detailed experimental protocol for its definitive crystal structure analysis.

Predicted Molecular Geometry and Steric Hindrance

The substitution of two nitro groups at the 4 and 5 positions of the phenanthrene core is expected to introduce significant steric strain. This "bay" region interaction between adjacent substituents is a well-documented phenomenon in phenanthrene chemistry. The bulky nitro groups, with their planar O-N-O moieties, will likely force the phenanthrene backbone to deviate from planarity.

Insight into this distortion can be gleaned from the crystal structure of the related compound, 4,5-dibromophenanthrene. In this molecule, the steric repulsion between the two bromine atoms causes a significant twisting of the phenanthrene system. It is reasonable to predict a similar, if not more pronounced, helical distortion in this compound due to the size and electronic repulsion of the nitro groups. This deviation from planarity will have significant implications for the molecule's electronic properties, solubility, and potential biological activity.

Proposed Synthesis and Characterization Workflow

The direct nitration of phenanthrene is known to be complex, typically yielding a mixture of mononitrated isomers, with the 9-position being highly reactive.[1][2][3][4] Obtaining the 4,5-dinitro derivative through direct electrophilic substitution is challenging and likely to result in a complex mixture of isomers that is difficult to separate.

A more targeted synthetic approach is therefore proposed, potentially involving a multi-step sequence that builds the substituted phenanthrene core. One plausible, though hypothetical, route could involve the cyclization of a suitably substituted biphenyl precursor.

Below is a conceptual workflow for the synthesis and characterization of this compound.

Figure 1. Proposed workflow for the synthesis and characterization of this compound.

Detailed Experimental Protocols (Hypothetical)

The following protocols are proposed as a starting point for the synthesis and crystallographic analysis of this compound.

Synthesis of a Biphenyl Precursor

A potential precursor, 2,2'-diformyl-6,6'-dinitrobiphenyl, could be synthesized from commercially available starting materials. This would involve standard organic chemistry reactions such as protection of functional groups, coupling reactions (e.g., Suzuki or Ullmann coupling), and subsequent deprotection and oxidation steps.

Cyclization to form the Phenanthrene Core

The Pschorr cyclization is a well-established method for the synthesis of phenanthrenes from diazotized 2-aminostilbenes or related biphenyls. The 2,2'-diformyl-6,6'-dinitrobiphenyl could be converted to a bis-amine, diazotized, and then subjected to intramolecular radical cyclization, potentially catalyzed by copper.

Purification

The crude this compound would likely require extensive purification.

-

Column Chromatography: Separation from isomers and unreacted starting materials using a silica gel column with a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

-

Recrystallization: Further purification of the isolated product from a suitable solvent or solvent mixture to obtain high-purity crystals.

Single Crystal Growth

Growing crystals suitable for X-ray diffraction is a critical step.

-

Solvent Selection: A range of solvents and solvent mixtures should be screened for their ability to dissolve the compound and allow for slow evaporation.

-

Techniques:

-

Slow Evaporation: A saturated solution of the pure compound is allowed to evaporate slowly at a constant temperature.

-

Vapor Diffusion: A solution of the compound is placed in a vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble.

-

Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled.

-

X-ray Diffraction Analysis

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

-

Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: The collected diffraction data is used to solve the phase problem and generate an initial electron density map. The atomic positions and displacement parameters are then refined to obtain the final crystal structure.

Data Presentation: A Comparative Analysis

While quantitative data for this compound is unavailable, the following table summarizes key crystallographic parameters for phenanthrene and 4,5-dibromophenanthrene to provide a comparative context.

| Parameter | Phenanthrene | 4,5-Dibromophenanthrene | This compound (Predicted) |

| Crystal System | Monoclinic | Monoclinic | - |

| Space Group | P21 | C2/c | - |

| a (Å) | 8.455 | 16.840 | - |

| b (Å) | 6.166 | 8.6112 | - |

| c (Å) | 9.471 | 8.1418 | - |

| β (°) | 97.7 | 103.735 | - |

| V (Å3) | 488.5 | 1146.9 | - |

| Z | 2 | 4 | - |

| Planarity | Essentially planar | Highly distorted | Highly distorted |

Logical Relationships in Crystal Structure Determination

The process of determining a crystal structure follows a logical and sequential path, as illustrated in the diagram below.

Figure 2. Logical workflow of single-crystal X-ray diffraction analysis.

Conclusion and Future Directions

The crystal structure of this compound remains an open question in the field of structural chemistry. The predicted steric strain and resulting non-planar geometry make it a fascinating target for synthetic and crystallographic investigation. The proposed synthetic and analytical workflows in this guide provide a roadmap for researchers to elucidate the structure of this elusive molecule.

The determination of the crystal structure of this compound would not only fill a significant knowledge gap but also provide valuable data for computational chemists to validate and refine their models for predicting the structures and properties of sterically hindered aromatic compounds. For drug development professionals, understanding the three-dimensional structure is the first step in evaluating its potential for biological activity and designing new therapeutic agents.

References

A Technical Guide to the Thermochemical Properties and Stability of 4,5-Dinitrophenanthrene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential thermochemical properties and thermal stability of 4,5-dinitrophenanthrene. Due to the limited availability of specific experimental data in publicly accessible literature, this document focuses on the established methodologies for determining these critical parameters. The protocols and data presentation formats outlined herein serve as a robust framework for the experimental investigation and characterization of this nitroaromatic compound.

Core Thermochemical Properties

The core thermochemical properties, primarily the enthalpy of formation and enthalpy of combustion, are fundamental to understanding the energetic characteristics of this compound. These values are crucial for assessing its potential applications and for safety considerations in handling and storage.

Quantitative Data Summary

The following table summarizes the key thermochemical parameters for this compound that require experimental determination. This structured format allows for clear and concise presentation of empirical results.

| Thermochemical Property | Symbol | Value (kJ/mol) | Method of Determination |

| Standard Enthalpy of Formation (Solid) | ΔHf°(s) | To be determined | Indirectly from Combustion Calorimetry |

| Standard Enthalpy of Combustion (Solid) | ΔHc°(s) | To be determined | Bomb Calorimetry |

| Standard Enthalpy of Sublimation | ΔHsub° | To be determined | Vapor Pressure Measurement |

Experimental Protocol: Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion of this compound can be determined using a bomb calorimeter. This technique measures the heat released when a substance is burned under constant volume conditions in a high-pressure oxygen atmosphere.

Materials and Apparatus

-

Parr-type oxygen bomb calorimeter

-

Benzoic acid (certified standard)

-

Platinum or inconel crucible

-

Nichrome or platinum ignition wire

-

High-pressure oxygen cylinder

-

Pellet press

-

Digital thermometer with a resolution of at least 0.001 °C

-

Analytical balance (readable to ±0.1 mg)

-

Distilled water

Procedure

-

Calibration of the Calorimeter:

-

A pellet of approximately 1 g of benzoic acid is accurately weighed and placed in the crucible.

-

A 10 cm length of ignition wire is attached to the electrodes of the bomb head, with the wire in contact with the pellet.

-

1 mL of distilled water is added to the bottom of the bomb to saturate the atmosphere with water vapor.

-

The bomb is sealed and flushed with oxygen before being filled to a pressure of 25-30 atm.

-

The bomb is submerged in a known mass of water in the calorimeter bucket.

-

The temperature of the water is monitored at regular intervals before, during, and after ignition to determine the temperature change.

-

The heat capacity of the calorimeter is calculated from the known heat of combustion of benzoic acid.

-

-

Combustion of this compound:

-

A pellet of approximately 0.5-0.8 g of this compound is accurately weighed. Due to the energetic nature of nitroaromatic compounds, a smaller sample size is recommended for initial runs.

-

The procedure is repeated as for the benzoic acid calibration.

-

The total heat released is measured, and corrections are made for the heat of combustion of the ignition wire and the formation of nitric acid from the nitrogen in the sample and atmosphere.

-

Data Analysis

The standard enthalpy of combustion (ΔHc°) is calculated from the corrected temperature rise and the heat capacity of the calorimeter. The standard enthalpy of formation (ΔHf°) can then be calculated using Hess's Law, from the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).

Thermal Stability and Decomposition

The thermal stability of this compound is a critical parameter for its safe handling, storage, and application. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques used for this assessment.

Quantitative Data Summary

The following table outlines the key thermal stability parameters for this compound to be determined experimentally.

| Thermal Stability Parameter | Symbol | Value | Method of Determination |

| Onset Decomposition Temperature | Tonset | To be determined (°C) | TGA/DSC |

| Peak Decomposition Temperature | Tpeak | To be determined (°C) | TGA/DSC |

| Enthalpy of Decomposition | ΔHdecomp | To be determined (J/g) | DSC |

| Mass Loss upon Decomposition | To be determined (%) | TGA | |

| Activation Energy of Decomposition | Ea | To be determined (kJ/mol) | Isoconversional Methods (TGA/DSC) |

Experimental Protocols: TGA and DSC

Materials and Apparatus

-

Simultaneous Thermal Analyzer (STA) capable of performing TGA and DSC, or separate TGA and DSC instruments.

-

Inert purge gas (e.g., nitrogen, argon).

-

Aluminum or platinum crucibles.

-

Analytical microbalance.

Procedure

-

Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of this compound is placed in a crucible.

-

TGA/DSC Analysis:

-

The sample is heated in the TGA/DSC instrument under a controlled atmosphere (typically nitrogen at a flow rate of 20-50 mL/min).

-

A linear heating rate is applied, commonly 5, 10, 15, and 20 °C/min, from ambient temperature to a final temperature beyond the complete decomposition of the sample (e.g., 500 °C).[1]

-

The mass loss (TGA) and heat flow (DSC) are recorded as a function of temperature.

-

Data Analysis

-

TGA: The onset decomposition temperature is determined from the initial point of significant mass loss. The percentage mass loss at different stages of decomposition provides information about the decomposition pathway.

-

DSC: The DSC curve reveals endothermic events (e.g., melting) and exothermic events (decomposition). The peak temperature of the exotherm corresponds to the maximum rate of decomposition. The area under the exothermic peak is integrated to determine the enthalpy of decomposition.

-

Kinetics: By performing the experiments at multiple heating rates, the activation energy of the decomposition reaction can be calculated using isoconversional kinetic methods such as the Flynn-Wall-Ozawa or Kissinger-Akahira-Sunose methods.[1]

Visualizations

Experimental Workflow for Thermochemical Characterization

The following diagram illustrates the overall workflow for the comprehensive thermochemical characterization of this compound.

References

An In-depth Technical Guide to the Solubility of 4,5-Dinitrophenanthrene in Common Organic Solvents

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 4,5-dinitrophenanthrene in common organic solvents. A comprehensive search of available scientific literature and chemical databases reveals a lack of specific quantitative solubility data for this compound. Consequently, this document provides a detailed overview of the predicted solubility based on its chemical structure, along with quantitative solubility data for structurally related compounds, namely the parent molecule phenanthrene and various dinitroaromatics. Furthermore, this guide presents detailed experimental protocols for two standard methods of solubility determination—gravimetric analysis and UV-Vis spectrophotometry—to enable researchers to generate the necessary data. A generalized workflow for these experimental procedures is also provided.

Introduction: The Significance of Solubility

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a critical physicochemical parameter in the fields of chemical research and drug development. For drug development professionals, the solubility of an active pharmaceutical ingredient (API) directly influences its bioavailability, formulation strategies, and route of administration. Poor solubility can be a major hurdle in the development of new chemical entities. In chemical synthesis and material science, understanding the solubility of a compound is essential for purification, reaction optimization, and the creation of new materials with desired properties.

Solubility Profile of this compound: An Estimation

As of the date of this guide, no specific experimental data on the solubility of this compound in common organic solvents has been published in readily accessible literature. However, an estimation of its solubility characteristics can be made based on its molecular structure.

This compound is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon (PAH). The phenanthrene backbone is non-polar and hydrophobic. The addition of two nitro (-NO2) groups at the 4 and 5 positions introduces significant polarity to the molecule. This structural combination suggests a complex solubility profile:

-

Polar Solvents (e.g., Water, Methanol, Ethanol): Due to the large, non-polar aromatic system, the solubility in highly polar solvents like water is expected to be very low. In polar protic solvents like methanol and ethanol, the solubility is likely to be limited but may be higher than in water.

-

Non-Polar Solvents (e.g., Hexane, Toluene, Benzene): The large hydrocarbon structure suggests that this compound will be more soluble in non-polar organic solvents.[1][2]

-

Polar Aprotic Solvents (e.g., Acetone, DMSO, DMF): These solvents are often effective at dissolving compounds with both polar and non-polar characteristics. Therefore, this compound is predicted to exhibit moderate to good solubility in solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

It is crucial to note that these are predictions. For accurate and reliable information, experimental determination of solubility is necessary.

Quantitative Solubility Data of Structurally Related Compounds

To provide a practical reference for researchers, the following table summarizes the available quantitative solubility data for the parent compound, phenanthrene, and for 1,3- and 1,4-dinitrobenzene, which illustrate the impact of nitro groups on the solubility of an aromatic system.

| Compound | Solvent | Temperature (°C) | Solubility | Reference |

| Phenanthrene | Ethanol | Not Specified | ~20 mg/mL | [3] |

| DMSO | Not Specified | ~30 mg/mL | [3] | |

| DMF | Not Specified | ~30 mg/mL | [3] | |

| Methanol | 25 | 0.00548 (mole fraction) | [4] | |

| Ethanol | 25 | 0.01114 (mole fraction) | [4] | |

| 1-Propanol | 25 | 0.01321 (mole fraction) | [4] | |

| 2-Propanol | 25 | 0.00960 (mole fraction) | [4] | |

| 1-Butanol | 25 | 0.01739 (mole fraction) | [4] | |

| 1,3-Dinitrobenzene | Water | 25 | 533 mg/L | [5] |

| Acetone | Not Specified | Very Soluble | [5] | |

| Ethanol | Not Specified | Very Soluble | [5] | |

| 1,4-Dinitrobenzene | Water | 25 | ~0.01 g/100 mL | [6] |

| Ethanol | Not Specified | Soluble | [6] | |

| Acetone | Not Specified | Soluble | [6] | |

| Chloroform | Not Specified | Soluble | [6] |

Experimental Protocols for Solubility Determination

Given the absence of data for this compound, this section provides detailed methodologies for two common and reliable experimental techniques to determine the solubility of a solid organic compound in a given solvent.

The gravimetric method is a straightforward and accurate technique that relies on the direct measurement of the mass of the solute dissolved in a known mass or volume of a saturated solution.[7][8][9][10]

Materials and Apparatus:

-

This compound (solute)

-

Selected organic solvent

-

Analytical balance (accurate to at least 0.1 mg)

-

Vials or flasks with secure caps

-

Constant temperature shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. This can take several hours to days, and a common duration is 24-48 hours.[11]

-

-

Separation of Undissolved Solid:

-

Once equilibrium is reached, allow the vial to stand undisturbed at the same constant temperature for a few hours to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (the clear solution above the solid) using a syringe fitted with a filter to remove any suspended particles. It is critical that this step is performed at the experimental temperature to avoid any change in solubility.

-

-

Determination of Solute Mass:

-

Dispense the filtered, saturated solution into a pre-weighed, labeled evaporation dish.

-

Record the exact mass of the dish and the solution.

-

Carefully evaporate the solvent. This can be done in a fume hood at room temperature or, more rapidly, in an oven at a temperature well below the melting point of this compound to avoid decomposition. A vacuum oven is ideal for removing high-boiling point solvents.

-

Once the solvent is completely removed, cool the dish to room temperature in a desiccator and weigh it again. Repeat the drying and weighing process until a constant mass is achieved.[7][10]

-

-

Calculation of Solubility:

-

Mass of dissolved solute = (Mass of dish + dry solute) - (Mass of empty dish)

-

Mass of solvent = (Mass of dish + solution) - (Mass of dish + dry solute)

-

Solubility ( g/100 g solvent) = (Mass of dissolved solute / Mass of solvent) * 100

-

This method is suitable if this compound has a distinct chromophore that absorbs ultraviolet or visible light. It is a sensitive technique that is often faster than the gravimetric method.[11]

Materials and Apparatus:

-

All materials from the gravimetric method (excluding evaporation dishes)

-

UV-Vis spectrophotometer

-

Quartz or glass cuvettes

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

Perform a series of accurate dilutions of the stock solution to create a set of standards with a range of known concentrations.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for this compound.

-

Plot a graph of absorbance versus concentration. According to the Beer-Lambert law, this should be a linear relationship. Determine the equation of the line (y = mx + c).

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution of this compound as described in step 1 of the gravimetric method.

-

Separate the undissolved solid as described in step 2 of the gravimetric method, ensuring the supernatant is filtered and clear.

-

Accurately dilute a known volume of the filtered saturated solution with the pure solvent to bring its concentration into the range of the calibration curve. The dilution factor must be recorded precisely.

-

Measure the absorbance of the diluted solution at the λmax.

-

-

Calculation of Solubility:

-

Use the measured absorbance and the equation of the calibration curve to determine the concentration of the diluted solution.

-

Concentration of saturated solution = (Concentration of diluted solution) * (Dilution factor)

-

Express the solubility in the desired units (e.g., g/L or mol/L).

-

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Generalized workflow for the experimental determination of solubility.

Conclusion

While there is currently a lack of published quantitative solubility data for this compound, this guide provides a strong starting point for researchers. By understanding the predicted solubility based on its chemical structure and by referencing the data for related compounds, scientists can make informed decisions about solvent selection. The detailed experimental protocols provided for the gravimetric and UV-Vis spectrophotometric methods offer a clear path for the in-house determination of this critical physicochemical property. The generation and publication of such data would be a valuable contribution to the chemical and pharmaceutical sciences.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Phenanthrene - Wikipedia [en.wikipedia.org]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 1,3-Dinitrobenzene | C6H4(NO2)2 | CID 7452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. pharmacyjournal.info [pharmacyjournal.info]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. pharmajournal.net [pharmajournal.net]

- 11. ingentaconnect.com [ingentaconnect.com]

Quantum Chemical Insights into 4,5-Dinitrophenanthrene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical framework for studying the quantum chemical properties of 4,5-dinitrophenanthrene. Due to a lack of specific experimental and computational data for the this compound isomer in the current body of scientific literature, this paper leverages established computational methodologies and available data from closely related dinitrophenanthrene isomers to present a detailed projection of its electronic structure, spectroscopic characteristics, and potential reactivity. This document serves as a foundational resource for researchers interested in the computational chemistry of nitrated polycyclic aromatic hydrocarbons, offering detailed hypothetical experimental protocols and theoretical data presented in a clear, comparative format.

Introduction

Phenanthrene and its derivatives are a significant class of polycyclic aromatic hydrocarbons (PAHs) that are of interest in materials science, environmental science, and pharmacology. The introduction of nitro groups to the phenanthrene backbone can dramatically alter its electronic properties, reactivity, and biological activity. The mutagenic properties of dinitrophenanthrenes, for instance, are highly dependent on the position of the nitro groups.[1] Specifically, isomers with nitro groups oriented nearly coplanar with the aromatic ring have been shown to exhibit high mutagenic activity.[1]

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for predicting the molecular properties of such compounds.[1] These computational methods allow for the elucidation of molecular geometry, electronic structure, and spectroscopic properties, providing insights that are often difficult to obtain through experimental means alone.

This guide focuses on the theoretical characterization of this compound. While direct computational studies on this specific isomer are not currently available, this document will utilize data from other dinitrophenanthrene isomers, such as 1,6-, 2,5-, and 2,6-dinitrophenanthrene, to provide a robust predictive framework. The methodologies and expected outcomes for key quantum chemical calculations will be detailed, offering a roadmap for future computational and experimental investigations of this compound.

Theoretical Methodology: A Projected Protocol

The following section outlines a detailed, albeit hypothetical, protocol for the quantum chemical analysis of this compound, based on established methods for similar molecules.

Computational Details

All quantum chemical calculations would be performed using a widely recognized software package such as Gaussian. The molecular structure of this compound would be optimized using Density Functional Theory (DFT) with the Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP). A Pople-style basis set, such as 6-31G(d,p), is recommended for a balance of accuracy and computational cost.[1] Frequency calculations would be performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum, as indicated by the absence of imaginary frequencies.

Calculation of Electronic Properties

Key electronic properties to be investigated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule.[1] Ionization Potential (IP) and Electron Affinity (EA) can be calculated from the HOMO and LUMO energies, respectively, providing further insight into the molecule's electron-donating and accepting capabilities.

Spectroscopic Simulations

Theoretical vibrational spectra (FT-IR) and electronic absorption spectra (UV-Vis) would be simulated to aid in the experimental characterization of this compound. FT-IR frequencies are typically calculated from the optimized geometry, while UV-Vis spectra are predicted using Time-Dependent DFT (TD-DFT) calculations.

Predicted Quantitative Data

The following tables summarize projected quantitative data for this compound, based on the computational results available for other dinitrophenanthrene isomers.[1] It is important to note that these are extrapolated values and should be confirmed by specific calculations for the 4,5-isomer.

Table 1: Calculated Electronic Properties of Dinitrophenanthrene Isomers

| Molecule | Total Energy (a.u.) | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Phenanthrene | -539.419 | -6.012 | -0.998 | 5.014 |

| 1,6-Dinitrophenanthrene | -948.472 | -7.865 | -3.156 | 4.709 |

| 2,5-Dinitrophenanthrene | -948.471 | -7.891 | -3.183 | 4.708 |

| 2,6-Dinitrophenanthrene | -948.473 | -7.918 | -3.210 | 4.708 |

| This compound (Projected) | ~ -948.47 | ~ -7.9 | ~ -3.2 | ~ 4.7 |

Data for 1,6-, 2,5-, and 2,6-dinitrophenanthrene isomers are from a theoretical study using Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level.[1]

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value |

| FT-IR | |

| N-O Symmetric Stretch | ~ 1350 - 1370 cm⁻¹ |

| N-O Asymmetric Stretch | ~ 1520 - 1540 cm⁻¹ |

| C-H Aromatic Stretch | ~ 3050 - 3100 cm⁻¹ |

| UV-Vis (in Chloroform) | |

| λmax 1 | ~ 250 - 275 nm |

| λmax 2 | ~ 350 - 380 nm |

Predicted values are based on typical ranges for nitrated aromatic compounds and phenanthrene derivatives.

Visualization of Computational Workflow and Molecular Properties

The following diagrams, generated using the DOT language, illustrate the logical workflow of the proposed quantum chemical calculations and the relationships between key molecular properties.

Caption: Computational workflow for quantum chemical calculations of this compound.

Caption: Relationship between frontier molecular orbitals and key molecular properties.

Conclusion and Future Directions

This technical guide has outlined a comprehensive theoretical framework for the investigation of the quantum chemical properties of this compound. While direct experimental and computational data for this specific isomer remain elusive, the methodologies and comparative data from other dinitrophenanthrene isomers provide a solid foundation for future research.

The projected electronic and spectroscopic data presented herein offer valuable benchmarks for experimentalists working on the synthesis and characterization of this compound. Furthermore, the detailed computational protocol serves as a guide for theoretical chemists to perform specific calculations on this molecule, which would fill a significant gap in the current literature. Future work should focus on the synthesis of this compound, followed by experimental characterization using FT-IR, UV-Vis, and NMR spectroscopy, and corroboration of these findings with dedicated quantum chemical calculations as outlined in this guide. Such studies will be crucial for a complete understanding of the structure-property relationships in dinitrophenanthrene isomers and their potential applications.

References

Unveiling the Electronic Landscape of 4,5-Dinitrophenanthrene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic properties and band gap of 4,5-Dinitrophenanthrene, a molecule of interest in various research domains, including materials science and drug development. This document synthesizes theoretical data and outlines general experimental protocols relevant to the synthesis and characterization of this and similar nitroaromatic compounds.

Core Electronic Properties: A Theoretical Perspective

Based on this principle, the following table summarizes the calculated electronic properties for dinitrophenanthrene, which can be considered a reasonable approximation for the 4,5-isomer.

| Property | Value (eV) |

| Highest Occupied Molecular Orbital (HOMO) Energy | -6.91867 |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | -3.48382 |

| Band Gap (HOMO-LUMO Gap) | 3.43485 |

Table 1: Theoretical Electronic Properties of Dinitrophenanthrene. Data sourced from computational studies using the B3LYP functional.[1]

The addition of nitro groups leads to a decrease in both the HOMO and LUMO energy levels compared to the parent phenanthrene molecule.[1] This, in turn, results in a reduced band gap, a characteristic that can enhance the conductivity and solubility of the molecule.[1]

Experimental Protocols

Detailed experimental protocols for the specific synthesis and characterization of this compound are not extensively documented in publicly accessible literature. However, general methodologies for the nitration of phenanthrene and the characterization of nitroaromatic compounds are well-established.

Synthesis: Nitration of Phenanthrene

The synthesis of dinitrophenanthrene typically involves the electrophilic nitration of phenanthrene. A general procedure is as follows:

-

Preparation of the Nitrating Agent: A mixture of concentrated nitric acid and concentrated sulfuric acid is carefully prepared, typically in a 1:1 or similar ratio, to generate the nitronium ion (NO₂⁺).

-

Dissolution of Phenanthrene: Phenanthrene is dissolved in a suitable solvent, such as acetic anhydride or glacial acetic acid.[2]

-

Reaction: The nitrating mixture is added dropwise to the dissolved phenanthrene solution under controlled temperature conditions, usually with cooling in an ice bath to manage the exothermic reaction.[2]

-

Quenching and Isolation: After the reaction is complete, the mixture is poured into ice water to precipitate the nitrated product. The crude product is then collected by vacuum filtration.

-

Purification: The crude product, which is often a mixture of different isomers, can be purified using techniques such as recrystallization or column chromatography to isolate the desired this compound isomer.

Characterization of Nitroaromatic Compounds

A standard workflow for the characterization of a newly synthesized nitroaromatic compound like this compound would involve the following techniques:

-

Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the chemical structure and confirm the positions of the nitro groups on the phenanthrene skeleton.

-

Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups, particularly the symmetric and asymmetric stretching of the nitro groups.

-

UV-Visible (UV-Vis) Spectroscopy: To investigate the electronic transitions and determine the optical band gap of the material.

-

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

-

Electrochemical Analysis:

-

Cyclic Voltammetry (CV): To determine the electrochemical band gap and investigate the redox properties (oxidation and reduction potentials) of the molecule.

-

Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate the generalized workflows for the synthesis and characterization of nitroaromatic compounds.

Caption: Generalized workflow for the synthesis of this compound.

References

The Rising Phoenix: Novel Phenanthrene Derivatives and Their Promising Therapeutic and Technological Applications

A Technical Guide for Researchers and Drug Development Professionals

The phenanthrene core, a three-ring aromatic scaffold, has long been a privileged structure in medicinal chemistry and materials science.[1][2][3] Its rigid, planar geometry allows for effective intercalation with DNA and interaction with various biological targets, making it a versatile starting point for the development of novel therapeutic agents.[4] Recent advancements in synthetic methodologies and a deeper understanding of its structure-activity relationships have led to a resurgence of interest in phenanthrene derivatives, revealing a broad spectrum of potential applications, from potent anti-cancer and anti-inflammatory agents to innovative materials for organic electronics.[5][6][7][8][9] This technical guide provides an in-depth overview of the burgeoning field of novel phenanthrene derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing complex biological pathways and experimental workflows.

Therapeutic Potential: A Multi-pronged Attack on Disease

Phenanthrene derivatives have demonstrated significant promise in several key therapeutic areas, primarily driven by their cytotoxic, anti-inflammatory, and neuroprotective properties.

Anticancer Activity: Targeting the Core of Malignancy

A significant body of research has focused on the development of phenanthrene derivatives as potent cytotoxic agents against a variety of cancer cell lines.[2][4][10][11][12][13][14] These compounds exert their anticancer effects through diverse mechanisms, including DNA intercalation, inhibition of topoisomerase II, and modulation of key signaling pathways involved in cell proliferation and survival.[4][10][11]

Quantitative Data Summary: Cytotoxic Activity of Novel Phenanthrene Derivatives

| Compound Class | Specific Derivative(s) | Cancer Cell Line(s) | IC50 / GI50 (µM) | Reference(s) |

| Phenanthrenequinones | Calanquinone A (6a), Denbinobin (6b) | Various human cancer cell lines | 0.08 - 1.66 µg/mL | [10][11] |

| 5-OAc-calanquinone A (7a), 5-OAc-denbinobin (7b) | Various human cancer cell lines | 0.08 - 1.66 µg/mL | [10][11] | |

| Phenanthrenoids from Luzula sylvatica | Compound 4 | THP-1 (monocytic leukemia) | 3 | [15] |

| Compound 6 | THP-1 (monocytic leukemia) | 6 | [15] | |

| Compound 7 | THP-1 (monocytic leukemia) | 5 | [15] | |

| Phenanthrene-based Tylophorine-1 (PBT-1) Derivatives | Compound 9c | Human tumor cell lines | < 1 | [16] |

| Compound 9g | Human tumor cell lines | < 1 | [16] | |

| Compound 9h | Human tumor cell lines | < 1 | [16] | |

| Phenanthrene-based Tylophorine Derivatives (PBTs) | N-(3-hydroxy-2,6,7-tri-methoxyphenanthr-9-ylmethyl)-l-valinol (9) | H460 (large-cell lung carcinoma) | 6.1 | [14] |

| N-(3-hydroxy-2,6,7-tri-methoxyphenanthr-9-ylmethyl)-l-prolinol (5a) | H460 (large-cell lung carcinoma) | 11.6 | [14] | |

| Phenanthrene from Brassica rapa | Brassicaphenanthrene A | HCT-116, MCF-7, HeLa | 15.0 - 35.0 | [17] |

| Phenanthrene Dimers | Compound 64 | Five cancer cell lines | 12.49 - 32.64 | [12] |

| Phenanthrene from Eria bambusifolia | Compound 75 | HL-60 | 14.5 | [12] |

| Phenanthrene from Cylindrolobus mucronatus | Compound 3 | U-87 MG (glioblastoma) | 19.91 ± 4.28 | [18] |

| Compound 9 | U-87 MG (glioblastoma) | 17.08 ± 3.72 | [18] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general procedure for assessing the cytotoxic activity of phenanthrene derivatives against cancer cell lines.

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, HeLa, HCT-116) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells per well and allowed to adhere overnight.

-

Compound Treatment: The phenanthrene derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours). A vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug) are included.

-

MTT Assay: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL) and incubated for another 4 hours.

-

Formazan Solubilization: The MTT solution is removed, and the formazan crystals formed by viable cells are solubilized by adding a solubilization solution (e.g., DMSO, isopropanol with HCl).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway Visualization: Topoisomerase II Inhibition by Phenanthrenequinones

Caption: Phenanthrenequinones stabilize the DNA-topoisomerase II cleavage complex, preventing DNA relegation and inducing apoptosis.

Anti-inflammatory Activity: Quelling the Fire of Inflammation

Several phenanthrene derivatives isolated from natural sources have demonstrated potent anti-inflammatory properties.[1][15][19][20][21] Their mechanism of action often involves the inhibition of key inflammatory mediators and signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[19]

Quantitative Data Summary: Anti-inflammatory Activity of Phenanthrene Derivatives

| Compound | Source | Assay | IC50 (µM) | Reference(s) |

| Various Phenanthrene Derivatives | Dendrobium denneanum | Nitric Oxide (NO) production in RAW264.7 cells | 0.7 - 41.5 | [19] |

| 2,5-dihydroxy-4-methoxy-phenanthrene 2-O-β-d-glucopyranoside | Dendrobium denneanum | Inhibition of iNOS, p38, JNK, IκBα phosphorylation | - | [19] |

| 5-methoxy-2,4,7,9S-tetrahydroxy-9,10-dihydrophenanthrene | Dendrobium denneanum | Inhibition of iNOS, p38, JNK, IκBα phosphorylation | - | [19] |

Experimental Protocol: Measurement of Nitric Oxide (NO) Production in Macrophages

This protocol describes a common method to assess the anti-inflammatory potential of phenanthrene derivatives by measuring their effect on NO production in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Cell Seeding and Treatment: Cells are seeded in a 96-well plate. After 24 hours, the cells are pre-treated with various concentrations of the phenanthrene derivatives for 1 hour.

-

Stimulation: The cells are then stimulated with LPS (1 µg/mL) for 24 hours to induce NO production.

-

Griess Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatants is measured using the Griess reagent. 100 µL of the supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Absorbance Measurement: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm.

-

Data Analysis: The nitrite concentration is determined from a standard curve generated with sodium nitrite. The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control.

Signaling Pathway Visualization: Inhibition of NF-κB and MAPK Pathways

Caption: Phenanthrene derivatives can inhibit LPS-induced inflammation by blocking the phosphorylation of p38, JNK, and IκBα, thereby suppressing the MAPK and NF-κB signaling pathways.

Neuroprotective Potential: A Glimmer of Hope for Neurodegenerative Diseases

Certain phenanthrene derivatives have emerged as potential therapeutic agents for neurodegenerative diseases like Alzheimer's.[22][23][24][25] Their neuroprotective effects are attributed to their antioxidant properties and their ability to inhibit key enzymes involved in the pathogenesis of these disorders, such as acetylcholinesterase (AChE).[26]

Quantitative Data Summary: Neuroprotective Activity of a Novel Phenanthrene Derivative

| Compound | Source | Activity | Result | Reference(s) |

| Propyl 3-hydroxy-10,13-dimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-17-carboxylate (A-1) | Grewia tiliaefolia | Antioxidant (DPPH & RPA assays) | Significantly higher than plant extract | [26] |

| AChE Inhibition | Significantly higher than plant extract | [26] |

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the Ellman method for determining AChE inhibitory activity.

-

Reagent Preparation: Prepare phosphate buffer (pH 8.0), acetylthiocholine iodide (ATCI) solution, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution, and a solution of the phenanthrene derivative in a suitable solvent.

-

Assay Procedure: In a 96-well plate, add the phosphate buffer, the phenanthrene derivative solution (at various concentrations), and the AChE enzyme solution. Incubate for 15 minutes at 25°C.

-

Reaction Initiation: Add DTNB and ATCI to initiate the reaction. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored anion.

-

Absorbance Measurement: Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

Data Analysis: The rate of the reaction is determined by the increase in absorbance. The percentage of inhibition of AChE activity is calculated by comparing the reaction rates in the presence and absence of the phenanthrene derivative. The IC50 value is then determined.

Workflow Visualization: In Silico Drug Discovery for Neuroprotective Phenanthrenes

Caption: A typical workflow for the discovery and evaluation of neuroprotective phenanthrene derivatives, combining experimental and computational approaches.

Beyond Medicine: Phenanthrene Derivatives in Organic Electronics

The unique electronic and photophysical properties of the phenanthrene core have also made it an attractive building block for the development of organic semiconductor materials.[6][7][8][9] These materials have potential applications in organic light-emitting diodes (OLEDs), organic thin-film transistors (OTFTs), and organic photovoltaics (OPVs).[6][7][9][27] The ability to tune the electronic properties through chemical modification of the phenanthrene scaffold allows for the design of materials with specific functionalities.[7]

Applications in Organic Electronics:

-

Organic Light-Emitting Diodes (OLEDs): Phenanthrene-based materials can be used as host materials in the emissive layer of OLEDs, contributing to high efficiency and low efficiency roll-off.[9]

-

Organic Thin-Film Transistors (OTFTs): Functionalized phenanthrene imide-based polymers have been developed as n-type semiconductors for use in OTFTs.[7]

-

Organic Photovoltaics (OPVs): The design of phenanthrene-based organic dyes is being explored for use in dye-sensitized solar cells, with machine learning being employed to optimize their performance.[27]

Experimental Workflow: Fabrication and Characterization of an Organic Thin-Film Transistor (OTFT)

Caption: A generalized workflow for the fabrication and characterization of an organic thin-film transistor (OTFT) using a phenanthrene-based semiconductor.

Conclusion and Future Perspectives

Novel phenanthrene derivatives represent a highly versatile and promising class of compounds with a wide array of potential applications. In the realm of drug discovery, their potent cytotoxic, anti-inflammatory, and neuroprotective activities make them exciting candidates for the development of new therapies for cancer, inflammatory disorders, and neurodegenerative diseases. The ability to functionalize the phenanthrene core provides a powerful tool for optimizing their pharmacological properties and developing targeted therapies.

In the field of materials science, the unique electronic and photophysical characteristics of phenanthrene derivatives are being harnessed to create next-generation organic electronic devices. Further research into the structure-property relationships of these materials will undoubtedly lead to the development of more efficient and stable OLEDs, OTFTs, and OPVs.

The journey of phenanthrene from a simple polycyclic aromatic hydrocarbon to a sophisticated molecular scaffold for advanced applications is a testament to the power of chemical innovation. As synthetic methodologies become more refined and our understanding of the underlying biological and physical processes deepens, the potential applications of novel phenanthrene derivatives are poised to expand even further, solidifying their place as a cornerstone of modern chemical and biomedical research.

References

- 1. scispace.com [scispace.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. The Syntheses and Medicinal Attributes of Phenanthrenes as Anticancer Agents: A Quinquennial Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. wjpps.com [wjpps.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. CN104364245A - Phenanthrene compounds for organic electronic devices - Google Patents [patents.google.com]

- 9. Two novel phenanthrene-based host materials in red and green organic light-emitting devices with low efficiency roll-off - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis and biological evaluation of phenanthrenes as cytotoxic agents with pharmacophore modeling and ChemGPS-NP prediction as topo II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Biological Evaluation of Phenanthrenes as Cytotoxic Agents with Pharmacophore Modeling and ChemGPS-NP Prediction as Topo II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. PHENANTHRENE DERIVATIVES FOR SYNTHESIS AND APPLICATIONS IN MEDICINAL CHEMISTRY: A REVIEW | Semantic Scholar [semanticscholar.org]

- 14. Synthesis and Antitumor Activities of Phenanthrene-Based Alkaloids [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. Lead Optimization: Synthesis and Biological Evaluation of PBT-1 Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. New Phenanthrene Derivatives from Cylindrolobus mucronatus Lindl. and their Cytotoxic Activity against Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Anti-inflammatory phenanthrene derivatives from stems of Dendrobium denneanum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Anti-Inflammatory and Cytotoxic Potential of New Phenanthrenoids from Luzula Sylvatica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. WO2006089881A1 - Use of phenanthrene derivatives as anti-inflammatory agents, synthesis method and intermediate products - Google Patents [patents.google.com]

- 22. Phytochemicals That Regulate Neurodegenerative Disease by Targeting Neurotrophins: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. news-medical.net [news-medical.net]

- 25. mdpi.com [mdpi.com]

- 26. Neuroprotective activity of novel phenanthrene derivative from Grewia tiliaefolia by in vitro and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Smart design of phenanthrene-based organic photovoltaics using machine learning - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 4,5-Dinitrophenanthrene: Chemical Identity, Synthesis, and Related Isomers

A comprehensive review for researchers, scientists, and drug development professionals.

Executive Summary

This guide provides a detailed overview of the challenges in synthesizing specific dinitrophenanthrene isomers. In lieu of data for the target compound, this document presents comprehensive information on the closely related and well-characterized derivative, 4,5-Dinitrophenanthrene-9,10-dione , along with other dinitrophenanthrene isomers for comparative analysis. The provided data on these related compounds offers valuable insights for researchers working with nitrated polycyclic aromatic hydrocarbons.

Challenges in the Synthesis of this compound

The direct nitration of phenanthrene is a complex process that does not selectively yield this compound. Studies on the nitration of phenanthrene in acetic anhydride show that the reaction primarily produces mononitrophenanthrenes and other adducts, such as 10-acetoxy-10'-nitro-9,9',10,10'-tetrahydro-9,9'-biphenanthryl, rather than dinitrated products.[1][2] The formation of various mononitro-isomers is the predominant outcome under conditions designed to limit side reactions.[3]

The difficulty in controlling the position of the second nitro group in electrophilic aromatic substitution on the phenanthrene ring system makes the targeted synthesis of this compound a significant synthetic challenge. The positions of electrophilic attack are governed by the electronic properties of the phenanthrene nucleus, and the introduction of one nitro group further deactivates the ring and directs subsequent substitutions to specific positions, which may not include the desired 4 and 5 positions.

dot

Chemical Identifiers and Properties of this compound-9,10-dione

Due to the lack of specific data for this compound, we present the available information for its oxidized derivative, this compound-9,10-dione.

| Identifier Type | Value | Reference |

| CAS Number | 32060-66-5 | [4] |

| Molecular Formula | C14H6N2O6 | [4] |

| Molecular Weight | 298.21 g/mol | [4] |

| IUPAC Name | This compound-9,10-dione | [4] |

| InChI | InChI=1S/C14H6N2O6/c17-13-7-3-1-5-9(15(19)20)11(7)12-8(14(13)18)4-2-6-10(12)16(21)22/h1-6H | [4] |

| InChIKey | MKNHPRWGHGSYFI-UHFFFAOYSA-N | [4] |

| Canonical SMILES | C1=CC2=C(C(=C1)--INVALID-LINK--[O-])C3=C(C=CC=C3--INVALID-LINK--[O-])C(=O)C2=O | [4] |

| PubChem CID | 268221 | [4] |

Chemical Identifiers of Other Dinitrophenanthrene Isomers

For comparative purposes, the chemical identifiers for other dinitrophenanthrene isomers are provided below.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | PubChem CID |

| 3,5-Dinitrophenanthrene | 159092-72-5 | C14H8N2O4 | 268.22 g/mol | 154725[5] |

Experimental Protocols

A general experimental protocol for the nitration of phenanthrene is described below. It should be noted that this procedure is reported to yield primarily mononitrated products and not specific dinitrophenanthrene isomers.

Nitration of Phenanthrene in Acetic Anhydride [3]

-

Materials:

-

Phenanthrene

-

Nitric acid (d 1.5)

-

Acetic anhydride

-

Ether

-

Alumina for chromatography

-

-

Procedure:

-

A solution of nitric acid in acetic anhydride is added dropwise to a well-stirred solution of phenanthrene in acetic anhydride at a controlled temperature (e.g., 25°C).

-

A large excess of phenanthrene is used to minimize the formation of by-products.

-

After the addition is complete, the reaction mixture is stirred for a specified duration.

-

The reaction is quenched by pouring the mixture into water.

-

The product mixture is extracted with ether.

-

The ethereal solution is washed, dried, and the solvent is evaporated.

-

The resulting crude product, a mixture of mononitrophenanthrenes, is then purified by chromatography on alumina.

-

dot

Mutagenicity of Nitrophenanthrenes

While specific mutagenicity data for this compound is unavailable, studies on related compounds provide some context. The mutagenic potential of nitroaromatic hydrocarbons is a significant area of research. For instance, benzo[c]phenanthrene diol-epoxides have been shown to be mutagenic in bacterial and mammalian cells.[6][7] The mutagenicity is influenced by the stereochemistry of the molecule. The mutagenic activities of different isomers can vary, and this is often related to how they are metabolized and interact with DNA.

Conclusion

This technical guide has established that this compound is not a readily available or well-characterized compound. The synthesis of this specific isomer is challenging due to the lack of regioselectivity in the direct nitration of phenanthrene. In the absence of specific data, this guide has provided comprehensive information on the closely related and documented compound, this compound-9,10-dione, as well as other dinitrophenanthrene isomers. The experimental protocol for the general nitration of phenanthrene highlights the procedural basis for synthesizing nitrophenanthrenes, which primarily yields mononitrated derivatives. For researchers and professionals in drug development, the information on related compounds and the synthetic challenges outlined herein will be crucial for informing future research directions in the field of nitrated polycyclic aromatic hydrocarbons.

References

- 1. connectsci.au [connectsci.au]

- 2. researchgate.net [researchgate.net]

- 3. 688. Electrophilic substitution. Part III. The nitration of phenanthrene - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 4. This compound-9,10-dione | C14H6N2O6 | CID 268221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. Mutagenicity of the enantiomers of the diastereomeric bay-region benzo(c)phenanthrene 3,4-diol-1,2-epoxides in bacterial and mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Factors determining mutagenic potential for individual cis and trans opened benzo[c]phenanthrene diol epoxide-deoxyadenosine adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

Health and safety data for dinitrophenol compounds

An In-Depth Technical Guide on the Health and Safety of Dinitrophenol Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety data for dinitrophenol (DNP) compounds, with a primary focus on 2,4-dinitrophenol. It is intended for use by researchers, scientists, and drug development professionals. The document summarizes key toxicological data, details the compound's mechanism of action, outlines relevant experimental protocols, and provides essential safety precautions.

Physicochemical and Toxicological Data

Dinitrophenol (DNP) is an organic compound with the formula HOC₆H₃(NO₂)₂.[1] It has historically been used in the manufacturing of explosives, dyes, and pesticides.[1][2] The most well-known isomer is 2,4-dinitrophenol.

Physical and Chemical Properties of 2,4-Dinitrophenol

The physical and chemical properties of 2,4-DNP are critical for understanding its environmental fate, absorption, and handling requirements.

| Property | Value | Reference |

| Molecular Formula | C₆H₄N₂O₅ | [1][3] |

| Molar Mass | 184.107 g·mol⁻¹ | [1] |

| Appearance | Pale yellow platelets or crystals | [1][4] |

| Odor | Sweet, musty | [4] |

| Melting Point | 113 - 115.5 °C | [1] |

| Density | 1.68 g/cm³ | [1] |

| Water Solubility | 2790 mg/L (at 20 °C) | [1] |

| log P (Octanol/Water) | 1.67 - 1.7 | [1] |

| Acidity (pKa) | 4.09 | [1] |

| Vapor Density | 6.35 (Air = 1) |

Toxicological Summary

2,4-DNP is classified as highly toxic.[5][6] Exposure can occur through inhalation, ingestion, and dermal contact.[1][5][7] The U.S. Environmental Protection Agency (EPA) has set a Reference Dose (RfD) for 2,4-dinitrophenol at 0.002 mg/kg/day based on the risk of cataract formation in humans.[2]

Table 1.2.1: GHS Hazard Statements for 2,4-Dinitrophenol

| Code | Hazard Statement | Reference |

| H300/H301 | Fatal/Toxic if swallowed | [1][5][6] |

| H310/H311 | Fatal/Toxic in contact with skin | [1][5][6] |

| H330/H331 | Fatal/Toxic if inhaled | [1][5][6] |

| H372/H373 | Causes/May cause damage to organs through prolonged or repeated exposure | [1][5] |

| H400 | Very toxic to aquatic life | [1][5] |

| H228 | Flammable solid | [6] |

Table 1.2.2: Acute Toxicity Data (LD₅₀)

| Species | Route | LD₅₀ Value | Reference |

| Rat | Oral (gavage) | 30 mg/kg | [8] |

| Mouse | Oral (gavage) | 72 mg/kg | [8] |

| Rat | Intraperitoneal | 2,4-DNP and 2,6-DNP are of comparable lethality | [9] |

Mechanism of Action

Mitochondrial Uncoupling

The primary mechanism of DNP's toxicity is the uncoupling of oxidative phosphorylation.[7][9] DNP is a protonophore, meaning it can transport protons (H⁺) across the inner mitochondrial membrane, dissipating the proton gradient that is essential for ATP synthesis.[10][11] Instead of being used to produce ATP, the energy from the proton motive force is lost as heat.[1][9] This leads to a rapid increase in metabolic rate and uncontrolled hyperthermia, which can be fatal.[1][12]

Caption: DNP shuttles protons across the inner mitochondrial membrane, bypassing ATP synthase and releasing energy as heat.

Modulation of Cellular Signaling Pathways

Beyond its direct effects on mitochondria, DNP treatment modulates several intracellular signaling cascades. In neuronal cells, DNP has been shown to reduce mitochondrial reactive oxygen species (ROS) formation and calcium uptake.[13] Studies in mice revealed that DNP can suppress the mTOR and insulin-PI3K-MAPK pathways while upregulating pathways related to cAMP, CREB (cAMP-response element-binding protein), and BDNF (Brain-Derived Neurotrophic Factor), which are involved in synaptic plasticity and cellular stress responses.[14][15]

Caption: DNP modulates key signaling pathways, including suppressing mTOR and activating the cAMP/CREB/BDNF axis.

Pharmacokinetics and Metabolism

Information on the pharmacokinetics of DNP in humans is limited but crucial for understanding its toxicity profile.[1]

-

Absorption : 2,4-DNP is rapidly absorbed following oral and inhalation exposure, and likely through the dermal route as well.[16] Maximal increases in basal metabolic rate can occur within one hour of ingestion.[16]

-

Distribution : A portion of 2,4-DNP binds to serum proteins, with the unbound fraction distributing to organs, including the eye.[16] Studies in mice showed limited distribution to tissues, with partition coefficients less than 1 for all analyzed tissues.[17][18]

-

Metabolism : DNP is metabolized in the liver primarily through the reduction of its nitro groups to form 2-amino-4-nitrophenol and 4-amino-2-nitrophenol.[1][16] This metabolic process is considered a detoxification step, as the parent compound is responsible for the uncoupling of oxidative phosphorylation.[16]

-

Excretion : 2,4-DNP and its metabolites are excreted in the urine.[16]

-

Non-linear Kinetics : DNP exhibits non-linear pharmacokinetics, particularly at higher doses, which has been attributed to nonlinear plasma protein binding and partitioning into the liver and kidney.[17][18]

Health Effects and Clinical Manifestations

Exposure to DNP can lead to a range of adverse health effects, from mild to fatal. The classic symptom complex of acute poisoning is a combination of hyperthermia, tachycardia (rapid heart rate), diaphoresis (profuse sweating), and tachypnea (rapid breathing).[1][7]

Table 4.1: Summary of Health Effects from 2,4-DNP Exposure

| System/Effect | Description | Reference |

| Metabolic | Increased basal metabolic rate, hyperthermia (body temperature up to 44°C), intense thirst, weight loss.[1][9][19] | [1][9][19] |

| Cardiovascular | Tachycardia, potential for cardiovascular collapse.[1][20] | [1][20] |

| Central Nervous System | Headache, dizziness, restlessness, agitation, confusion, convulsions, and coma.[21][22] | [21][22] |

| Dermal | Skin rashes (maculopapular, urticarial), yellow staining of the skin, sclera, and urine.[1][12] | [1][12] |

| Ocular | Cataract formation with chronic exposure, leading to permanent vision loss. | [1][2][12] |

| Hematological | Agranulocytosis (a severe drop in white blood cells) and neutropenia have been reported.[1][12] | [1][12] |

| Other | Peripheral neuritis, potential for liver and kidney damage.[1][22] In animal studies, DNP acted as a teratogen and mutagen.[1][7] | [1][7][22] |

Key Experimental Protocols

Protocol: Assessment of Mitochondrial Function Post-DNP Exposure

This protocol is based on methodologies used to assess the neuroprotective effects of DNP in animal models of spinal cord injury.[23] The objective is to measure key parameters of mitochondrial bioenergetics.

Experimental Steps:

-

Model System: Utilize an appropriate in vivo (e.g., rat model of CNS injury) or in vitro (e.g., primary neuronal cell culture) system.

-

DNP Administration: Treat the system with a relevant concentration of 2,4-DNP (e.g., 15 and 30 minutes post-injury in an in vivo model).[23]

-

Mitochondrial Isolation: Isolate synaptosomal and non-synaptosomal mitochondria from the target tissue (e.g., spinal cord) using differential centrifugation.

-

Respiration Assays:

-

Use a Clark-type oxygen electrode to measure mitochondrial respiration rates.

-

Measure State 3 (ADP-stimulated) and State 4 (ADP-limited) respiration.

-

Calculate the Respiratory Control Ratio (RCR = State 3/State 4) as an indicator of mitochondrial coupling and health.

-

-

Enzyme Complex Activity: Measure the activity of the electron transport system (ETS) enzyme complexes (Complexes I-IV) using spectrophotometric assays.

-

Oxidative Damage Assessment: Quantify markers of oxidative stress, such as 3-nitrotyrosine (3-NT) and protein carbonyls, in mitochondrial lysates using ELISA or Western blotting.[23]

-

Data Analysis: Compare RCR, respiration rates, enzyme activities, and oxidative damage markers between DNP-treated and vehicle-treated groups.

Caption: Experimental workflow for assessing the impact of DNP on mitochondrial function.

Protocol: Analytical Detection of 2,4-DNP in Biological Samples

This protocol outlines a general method for the quantitative analysis of 2,4-DNP in biological matrices like blood or plasma, based on techniques described in toxicology case studies.[24]

Experimental Steps:

-

Sample Collection: Collect antemortem or postmortem biological samples (e.g., blood, plasma, urine). Store at 4°C or -20°C to minimize degradation.[24]

-

Sample Preparation (Protein Precipitation):

-

To a known volume of sample (e.g., 100 µL of plasma), add a protein precipitating agent (e.g., 300 µL of methanol) containing an appropriate internal standard.

-